molecular formula C17H12O2 B025975 4-(Naphthalen-1-yl)benzoic acid CAS No. 106359-69-7

4-(Naphthalen-1-yl)benzoic acid

Cat. No. B025975
M. Wt: 248.27 g/mol
InChI Key: JLHKJIKIQYSZAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Naphthalen-1-yl)benzoic acid and its derivatives involves several chemical reactions, including condensation and functional group transformations. For instance, the sensitized emission of luminescent lanthanide complexes based on 4-naphthalen-1-yl-benzoic acid derivatives demonstrates the compound's utility in synthesizing materials with specific photophysical properties (Kim, Baek, & Kim, 2006).

Molecular Structure Analysis

The molecular structure of 4-(Naphthalen-1-yl)benzoic acid derivatives has been characterized using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule and its electronic structure. Studies such as the synthesis and characterization of sulfonamide compounds provide insights into the compound's geometry and electronic properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Chemical Reactions and Properties

4-(Naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including esterification and complexation, which modify its properties for specific applications. For example, the preparation of triorganotin(IV) esters of 2-{[N-(2-oxo-2H-naphthalene-1-yliden)hydrazo]}benzoic acid showcases the compound's reactivity and potential in creating materials with unique properties (Chalupa, Dušek, Padělková, Švec, Pejchal, & Růžička, 2009).

Physical Properties Analysis

The physical properties of 4-(Naphthalen-1-yl)benzoic acid, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. Studies focusing on the expanded solubility parameter approach provide valuable data on the solubilities of compounds like naphthalene and benzoic acid in different solvents, which is essential for their practical use (Beerbower, Wu, & Martin, 1984).

Chemical Properties Analysis

The chemical properties of 4-(Naphthalen-1-yl)benzoic acid, including its acidity, reactivity towards nucleophiles and electrophiles, and its role in forming coordination compounds, are significant for understanding its behavior in chemical reactions. Research on compounds like 1-(4-chloro-benzoyl)-3-naphthalen-1-yl-thiourea highlights the importance of studying the chemical behavior of naphthalen-1-yl benzoic acid derivatives (Arslan, Flörke, & Külcü, 2003).

Scientific Research Applications

  • Photosensitive Biopolymers : Lignin modified with (E)-4-(naphthalen-1-yl diazenyl)benzoic acid enhances light absorption and light-fastening properties, making it a promising material for photosensitive biopolymers (Chandran, Kuriakose, & Mathew, 2014).

  • Antioxidant Activity and Anticancer Potential : A derivative, 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid, shows high antioxidant activity and cytotoxicity against cervical cancer cells, suggesting potential pharmaceutical applications (Kumar et al., 2019).

  • Synthesis of Monoazo Dyes : Successful synthesis of 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid, a new monoazo dye, has been achieved, with experimental and theoretical results in harmony (Atay & Ulutürk, 2022).

  • Complex Formation with Cyclodextrin : Nitrobenzoic acids and naphthalene derivatives form stable complexes with β-cyclodextrin, with 4-nitrobenzoic acid showing more stability due to resonance charge delocalization and London dispersion interactions (Pitchumani & Vellayappan, 1992).

  • Anticancer Evaluation of Derivatives : New Pyridine-3-Carbonitrile derivatives synthesized from benzoic acids show great potential against breast cancer cells, with some compounds exhibiting low half-maximal inhibitory concentrations (Mansour et al., 2021).

  • Improved Cancer Treatment : Retinobenzoic acids with increased activity can be developed as potential cancer treatments by substituting bulky alkyl groups or introducing additional hydroxyl groups (Kagechika et al., 1989).

Future Directions

The future directions for “4-(Naphthalen-1-yl)benzoic acid” could involve further exploration of its photophysical properties and potential applications in luminescent lanthanide complexes . More research could also be conducted to investigate its other potential uses and properties.

properties

IUPAC Name

4-naphthalen-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHKJIKIQYSZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375042
Record name 4-(Naphthalen-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Naphthalen-1-yl)benzoic acid

CAS RN

106359-69-7
Record name 4-(Naphthalen-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106359-69-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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